molecular formula C16H16ClN3 B11420801 N-(3-chlorobenzyl)-1-ethyl-1H-benzimidazol-2-amine

N-(3-chlorobenzyl)-1-ethyl-1H-benzimidazol-2-amine

Cat. No.: B11420801
M. Wt: 285.77 g/mol
InChI Key: AOPNMINXIJXDDA-UHFFFAOYSA-N
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Description

N-(3-chlorobenzyl)-1-ethyl-1H-benzimidazol-2-amine is a chemical compound that belongs to the benzimidazole class of compounds Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorobenzyl)-1-ethyl-1H-benzimidazol-2-amine typically involves the reaction of 3-chlorobenzyl chloride with 1-ethyl-1H-benzimidazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound can be achieved through a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorobenzyl)-1-ethyl-1H-benzimidazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-chlorobenzyl)-1-ethyl-1H-benzimidazol-2-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals targeting various diseases.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(3-chlorobenzyl)-1-ethyl-1H-benzimidazol-2-amine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the 3-chlorobenzyl and ethyl groups on the benzimidazole ring. This combination enhances its chemical reactivity and potential biological activities compared to other benzimidazole derivatives.

Properties

Molecular Formula

C16H16ClN3

Molecular Weight

285.77 g/mol

IUPAC Name

N-[(3-chlorophenyl)methyl]-1-ethylbenzimidazol-2-amine

InChI

InChI=1S/C16H16ClN3/c1-2-20-15-9-4-3-8-14(15)19-16(20)18-11-12-6-5-7-13(17)10-12/h3-10H,2,11H2,1H3,(H,18,19)

InChI Key

AOPNMINXIJXDDA-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2N=C1NCC3=CC(=CC=C3)Cl

Origin of Product

United States

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